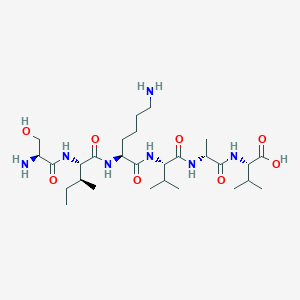

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine

Description

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine is a hexapeptide composed of six amino acids: L-serine, L-isoleucine, L-lysine, L-valine, D-alanine, and L-valine

Properties

CAS No. |

655230-59-4 |

|---|---|

Molecular Formula |

C28H53N7O8 |

Molecular Weight |

615.8 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17+,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

OFGVZFQUFJYSGS-YRCTWBNTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, L-serine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, L-isoleucine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-valine, D-alanine, and L-valine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in L-serine can be oxidized to form a carbonyl group.

Reduction: Reduction reactions can target the carbonyl groups formed during oxidation.

Substitution: Amino groups in L-lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-serine can yield serine aldehyde, while reduction can revert it back to the original hydroxyl group.

Scientific Research Applications

Biological Activities

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine exhibits several biological activities that make it a subject of interest in scientific research:

- Enzyme Interactions : The peptide can serve as a substrate for various proteolytic enzymes, influencing enzyme specificity and activity. This interaction is crucial for studies on enzyme kinetics and mechanisms .

- Cell Signaling and Adhesion : The compound may interact with cell surface receptors, triggering intracellular signaling pathways that promote cell adhesion and proliferation. This property is particularly relevant in cancer research and tissue engineering .

- Antioxidant Properties : Certain amino acid sequences within peptides can enhance antioxidant activity, providing protective effects against oxidative stress in cellular environments .

- Neuroprotective Effects : The potential neuroprotective properties of this peptide could be explored further, especially regarding its interaction with neurotransmitter systems and neurotrophic factors .

Applications in Research

-

Biochemistry :

- Used as a model compound for studying peptide synthesis and modification techniques.

- Investigated for its role in protein-protein interactions and cellular uptake mechanisms.

- Pharmacology :

-

Material Science :

- Utilized in developing biomaterials such as hydrogels and nanomaterials, which have applications in drug delivery systems and tissue scaffolding .

- The unique properties of this hexapeptide enable its use in creating responsive materials that can change characteristics based on environmental stimuli.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine involves its interaction with specific molecular targets. For instance, it can bind to cell surface receptors, triggering intracellular signaling pathways that promote cell adhesion and proliferation. The exact pathways depend on the biological context and the specific receptors involved.

Comparison with Similar Compounds

Similar Compounds

L-Alanyl-L-glutamine: A dipeptide used in cell culture media.

N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunology.

Semaglutide: A polypeptide used in the treatment of type 2 diabetes.

Uniqueness

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Unlike simpler peptides, its hexapeptide structure allows for more complex interactions and functions, making it valuable in various research and industrial applications.

Biological Activity

L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine, a complex peptide composed of multiple amino acids, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C30H52N6O6

- Molecular Weight : 615.8 g/mol

- CAS Number : 655230-57-2

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Aminoacyl-tRNA Synthetase Interaction : This peptide may influence the activity of aminoacyl-tRNA synthetases (ARSs), enzymes crucial for protein synthesis. Research indicates that modifications in amino acid sequences can affect the binding affinity and specificity of ARSs, potentially leading to altered protein synthesis rates and cellular functions .

- Antioxidant Properties : Some dipeptides exhibit antioxidant activity, which could be relevant for this compound. The presence of specific amino acids can enhance the peptide's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : Certain peptides have been shown to exert neuroprotective effects by modulating neurotransmitter levels or acting on neurotrophic factors, which may be applicable to this compound given its complex structure.

Antihypertensive Effects

Research has identified dipeptides with antihypertensive properties. For example, L-tyrosyl-L-proline has shown significant ACE-inhibitory activity, suggesting that similar sequences within this compound might also contribute to lowering blood pressure through similar mechanisms .

Taste Modulation

Dipeptides like L-leucyl-L-isoleucine have been noted for their ability to enhance saltiness perception. This property may be relevant for this compound, indicating potential applications in food science .

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that certain dipeptides derived from food sources exhibited significant antioxidant activity when tested in vitro. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests. Although specific data on this compound is limited, its structural components suggest potential antioxidant effects .

- Neuroprotective Studies : In animal models, peptides similar to this compound have been shown to protect against neurodegenerative conditions by promoting neuronal survival and reducing apoptosis. These findings highlight the need for further investigation into the neuroprotective properties of this compound .

- Taste Enhancement Research : A thesis exploring salt taste-enhancing dipeptides identified several candidates with promising sensory profiles. The identification of effective dipeptides suggests that this compound could be explored further in sensory science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.